molecular formula C16H17F17N2O4S B13411075 3-((Carboxymethyl)((heptadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide CAS No. 68318-36-5

3-((Carboxymethyl)((heptadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide

Cat. No.: B13411075
CAS No.: 68318-36-5
M. Wt: 656.4 g/mol
InChI Key: HBCIQEOSBTUVDJ-UHFFFAOYSA-N
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Description

3-((Carboxymethyl)((heptadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of a carboxymethyl group, a heptadecafluorooctyl sulphonyl group, and a propyltrimethylammonium hydroxide group. It is often used in various scientific research applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((carboxymethyl)((heptadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide involves multiple steps. The process typically begins with the preparation of the heptadecafluorooctyl sulphonyl chloride, which is then reacted with a suitable amine to form the sulphonamide intermediate. This intermediate is further reacted with a carboxymethylating agent to introduce the carboxymethyl group. Finally, the propyltrimethylammonium hydroxide group is introduced through a quaternization reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-((Carboxymethyl)((heptadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-((Carboxymethyl)((heptadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((carboxymethyl)((heptadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the heptadecafluorooctyl group may enhance its ability to interact with hydrophobic regions of proteins or cell membranes, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-((Carboxymethyl)((octadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide
  • 3-((Carboxymethyl)((nonadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide

Uniqueness

3-((Carboxymethyl)((heptadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide is unique due to the specific length and fluorination of the heptadecafluorooctyl group. This feature imparts distinct hydrophobic and lipophilic properties, making it particularly useful in applications requiring strong interactions with hydrophobic environments.

Properties

CAS No.

68318-36-5

Molecular Formula

C16H17F17N2O4S

Molecular Weight

656.4 g/mol

IUPAC Name

2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl-[3-(trimethylazaniumyl)propyl]amino]acetate

InChI

InChI=1S/C16H17F17N2O4S/c1-35(2,3)6-4-5-34(7-8(36)37)40(38,39)16(32,33)14(27,28)12(23,24)10(19,20)9(17,18)11(21,22)13(25,26)15(29,30)31/h4-7H2,1-3H3

InChI Key

HBCIQEOSBTUVDJ-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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